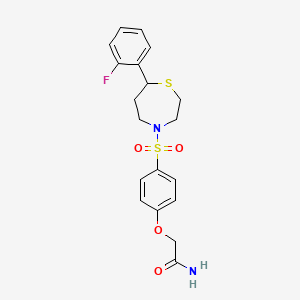

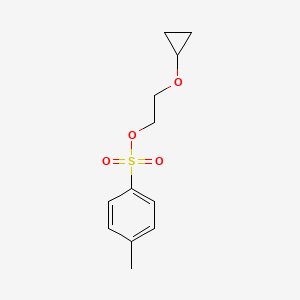

5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-substituted 1,2,3-triazoles, which are structurally related to the compound of interest, involves the metalation of 1-(benzyloxy)-1,2,3-triazole at the 5-position upon treatment with n-butyllithium, followed by reaction with various electrophiles to introduce different substituents. The benzyl group can be subsequently removed by palladium-catalyzed hydrogenolysis or hydrochloric acid treatment to afford the corresponding 5-substituted 1-hydroxy-1,2,3-triazoles . Additionally, novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have been synthesized through the condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides, which is a process that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For instance, the crystallographic analysis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide provided insights into the intermolecular interactions and energy frameworks based on different molecular conformations . Such structural analyses are crucial for understanding the behavior and reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. For example, the electrochemical oxidation of 1-phenyl-5-benzylsulfanyltetrazoles has been proposed to start on the methoxy group, leading to the formation of a radical cation and subsequent ring closure and degradation processes . This information could be relevant to the metabolic degradation of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as IR, PMR, and NMR analysis. For instance, the synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were characterized by IR and PMR, which provided information on their functional groups and molecular structure . Additionally, the quantitative structure-electrochemistry relationships study of 1-phenyl-5-benzylsulfanyltetrazoles revealed a correlation between half-wave potential and the energy of the HOMO orbital, which could be indicative of the electrochemical properties of the compound of interest .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Implications

Novel synthesis techniques for azole derivatives, including methods for creating omeprazole and related proton pump inhibitors, showcase the importance of these compounds in developing anti-ulcer medications. These synthesis methods offer insights into the creation of pharmaceutical impurities that can serve as standard references for further studies, highlighting the complex interplay between chemical synthesis and drug development (Saini et al., 2019).

Biological and Pharmacological Properties

Azole derivatives are renowned for their potent antimicrobial and antifungal properties. Recent advances in this domain have identified triazole and imidazole scaffolds as crucial for designing compounds with significant antimicrobial activity. These findings underscore the role of structural modification in enhancing the biological efficacy of azole-based compounds (Emami et al., 2022).

Antioxidant Activity and Environmental Applications

The remediation and degradation of organic pollutants using redox mediators and oxidoreductive enzymes illustrate the environmental applications of related compounds. This enzymatic approach, leveraging the properties of certain azole derivatives, offers a promising avenue for treating pollutants in industrial wastewater, showcasing the versatility of azole compounds beyond pharmaceutical uses (Husain & Husain, 2007).

Analytical and Synthetic Profiles

The analytical and synthetic exploration of benzothiazepine and its derivatives reveals a diverse range of bioactivities, such as coronary vasodilatory, antihypertensive, and antidepressant effects. This research domain emphasizes the potential of benzothiazepines and related azole compounds in developing new therapeutic agents with improved efficacy and safety profiles (Dighe et al., 2015).

Eigenschaften

IUPAC Name |

5-benzylsulfanyl-1-(2,4-dichloro-5-methoxyphenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4OS/c1-22-14-8-13(11(16)7-12(14)17)21-15(18-19-20-21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAROHQNBFNRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)